5-(5,14,16-Trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one
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Overview
Description
Desacetylcinobufotalin is a natural compound derived from the skin of the toad species Bufo bufo gargarizans Cantor. It belongs to the class of bufadienolides, which are known for their potent biological activities, including anticancer properties. This compound has garnered significant interest in the scientific community due to its ability to induce apoptosis in cancer cells and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desacetylcinobufotalin can be synthesized through various chemical reactions involving the modification of bufadienolides. The synthetic routes typically involve the removal of acetyl groups from precursor compounds such as cinobufotalin. The reaction conditions often include the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the deacetylation process .
Industrial Production Methods: Industrial production of desacetylcinobufotalin involves the extraction of bufadienolides from toad skin, followed by purification and chemical modification. The extraction process uses solvents like ethanol or methanol, and the purification involves chromatographic techniques to isolate the desired compound. The final step includes deacetylation to obtain desacetylcinobufotalin .
Chemical Reactions Analysis
Types of Reactions: Desacetylcinobufotalin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, alkylating agents, and other reagents under various conditions, including reflux and room temperature
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of desacetylcinobufotalin, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Desacetylcinobufotalin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bufadienolide chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in cellular processes such as apoptosis and cell cycle regulation.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells and inhibiting tumor growth.
Mechanism of Action
Desacetylcinobufotalin exerts its effects primarily through the induction of apoptosis in cancer cells. The mechanism involves the activation of mitochondrial pathways, leading to the release of cytochrome c and the activation of caspases. These molecular events result in the programmed cell death of cancer cells. The compound also targets various signaling pathways involved in cell proliferation and survival, making it a potent anticancer agent .
Comparison with Similar Compounds
Desacetylcinobufotalin is unique among bufadienolides due to its specific deacetylated structure, which enhances its biological activity. Similar compounds include:
Cinobufotalin: The acetylated precursor of desacetylcinobufotalin, with similar but less potent biological activities.
Bufalin: Another bufadienolide with strong anticancer properties but different molecular targets.
Resibufogenin: Known for its cardiotonic effects and potential anticancer properties.
Telocinobufagin: Exhibits similar biological activities but with different potency and specificity
Properties
IUPAC Name |
5-(5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-21-8-5-14(25)11-23(21,28)10-7-16-15(21)6-9-22(2)18(13-3-4-17(26)29-12-13)19(27)20-24(16,22)30-20/h3-4,12,14-16,18-20,25,27-28H,5-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYICJTUIXEEGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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